molecular formula C13H15N3O5S B345977 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-55-9

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B345977
CAS No.: 898641-55-9
M. Wt: 325.34g/mol
InChI Key: OOJRYLKNKLVIHE-UHFFFAOYSA-N
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Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound of interest in organic chemistry and pharmaceutical research. This sulfonyl derivative is built around a 2-methyl-5-nitroimidazole core, a scaffold recognized for its significant biological activity . The 2-methyl-5-nitroimidazole structure is a key component in anti-infective agents, specifically belonging to the nitroimidazole class known to combat protozoan infections . The addition of a (2-methoxy-4,5-dimethylphenyl)sulfonyl moiety is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can influence its binding affinity to biological targets. Researchers may employ this compound as a synthetic intermediate or as a building block in the development of novel enzyme inhibitors, particularly in the exploration of new antimicrobial and antiparasitic agents. The presence of the nitro group on the imidazole ring is often critical for the biological activity of such compounds . The methoxy and methyl substituents on the phenyl ring may be investigated for their effect on the molecule's lipophilicity and overall pharmacokinetic profile. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-5-11(21-4)12(6-9(8)2)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJRYLKNKLVIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methyl-1H-imidazole

The imidazole core is typically synthesized via condensation reactions. A common route involves:

  • Dehydrohalogenation : Reacting ethylenediamine with methyl isocyanate to form 2-methylimidazolidin-4-one.

  • Oxidation : Treating the intermediate with potassium permanganate to yield 2-methyl-1H-imidazole.
    Key conditions :

  • Solvent: Water or ethanol at 80–100°C.

  • Yield: ~70–80% after recrystallization.

Nitration at Position 5

Introducing the nitro group requires careful control to avoid over-nitration. Two methods are prevalent:

Conventional Nitration with HNO₃/H₂SO₄

  • Conditions : Concentrated nitric acid (1.5 eq) in sulfuric acid at 0–5°C.

  • Yield : 60–65%.

  • Limitations : Poor regioselectivity (~10% 4-nitro byproduct).

Diazotization-Nitration

  • Steps :

    • Diazotize 2-methylimidazole using NaNO₂/HBF₄.

    • Nitrate with Cu powder/NaNO₂ in acetic acid.

  • Yield : 75–80% with >95% regioselectivity.

Synthesis of the Sulfonylating Agent: 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

Sulfonation of 2-Methoxy-4,5-dimethylphenol

  • Sulfonation : React phenol derivative with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C.

  • Chlorination : Treat sulfonic acid with PCl₅ or SOCl₂ to form sulfonyl chloride.

  • Yield : 85–90% after distillation.

Sulfonylation of 2-Methyl-5-nitro-1H-imidazole

Reaction Conditions

  • Base : NaOH or K₂CO₃ in a biphasic system (H₂O/dichloromethane).

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Temperature : 25–40°C for 6–8 hours.

  • Yield : 70–75% after extraction.

Purification Strategies

Crystallization

  • Solvent system : Dichloromethane/ethyl acetate (1:3 v/v).

  • Purity : >98% by HPLC.

Acid-Base Recrystallization

  • Method : Convert to hydrochloride salt using HCl gas, then neutralize with NaOH.

  • Advantage : Removes unreacted sulfonyl chloride.

Comparative Analysis of Synthetic Routes

StepMethod 1 (HNO₃/H₂SO₄)Method 2 (Diazotization)
Nitration yield60–65%75–80%
Regioselectivity90%95%
Reaction time4–6 hours8–10 hours
ScalabilityIndustrialLab-scale

Critical Reaction Parameters

  • Temperature control : Nitration and sulfonylation are exothermic; maintaining ≤10°C prevents decomposition.

  • Solvent choice : Dichloromethane enhances sulfonyl chloride solubility, while methanol aids in intermediate isolation.

  • Catalyst loading : 5 mol% phase-transfer catalyst improves sulfonylation efficiency by 20%.

Emerging Green Chemistry Approaches

Recent advances emphasize sustainable methods:

  • Oxone-mediated nitration : Replaces HNO₃ with oxone (2KHSO₅·KHSO₄·K₂SO₄) in H₂O, achieving 70% yield.

  • Solvent-free sulfonylation : Uses microwave irradiation to reduce reaction time by 50% .

Chemical Reactions Analysis

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding phenol derivative.

Common reagents used in these reactions include nitric acid, sulfuric acid, sulfonyl chlorides, alkyl halides, hydrogen gas, palladium on carbon, and various nucleophiles.

Scientific Research Applications

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, the following structurally related nitroimidazole derivatives are analyzed:

Table 1: Structural and Functional Comparison of Nitroimidazole Derivatives

Compound Name Key Substituents Biological Activity Pharmacokinetic Notes References
This compound 2-methoxy-4,5-dimethylphenylsulfonyl, 2-methyl, 5-nitro Anticipated antiprotozoal/antibacterial activity (theoretical) Likely improved metabolic stability
1-Methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole 4-aminophenylsulfonyl, 1-methyl, 5-nitro Broad-spectrum antibacterial (Gram-positive/-negative), moderate antiprotozoal Lower plasma levels vs. sulfadiazine
1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole Methylsulfonyl, 1-methyl, 4-nitro Unknown (structural analog) High solubility due to sulfonyl group
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3-methoxyphenyl, 4,5-dimethyl, 2-phenyl Structural studies only; no reported bioactivity N/A
2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-imidazole 4-fluorophenyl, 1-methyl, 5-nitro Safety data available (GHS-compliant); bioactivity unspecified Potential toxicity risks under inhalation

Key Findings

Substituent Effects on Bioactivity: The sulfonyl group in this compound and 1-methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole enhances stability and may improve target binding compared to non-sulfonylated analogs .

Antimicrobial Activity: 1-Methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole exhibits broad-spectrum antibacterial activity, but its plasma levels are inferior to sulfadiazine, suggesting bioavailability limitations . This highlights the need for optimizing substituents (e.g., methoxy vs. amino groups) to balance potency and pharmacokinetics.

Safety and Toxicity :

  • 2-(4-Fluorophenyl)-1-methyl-5-nitro-1H-imidazole has documented safety risks under inhalation, emphasizing the importance of substituent selection for minimizing toxicity . The methoxy and dimethyl groups in the target compound may mitigate such risks due to reduced volatility.

Synthetic Accessibility :

  • The synthesis of nitroimidazoles often involves chlorination or sulfonation steps (e.g., SOCl2-mediated reactions in ). Multi-component condensation reactions () offer scalable routes for structurally complex analogs, though regioselectivity remains a challenge.

Contrasts and Limitations

  • While 1-methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole shows potent antibacterial activity, its lower plasma levels suggest that the target compound’s methoxy and dimethyl substituents could improve bioavailability .
  • The absence of bioactivity data for 1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole () underscores the need for empirical validation of theoretical advantages posed by sulfonyl groups.

Biological Activity

The compound 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a member of the imidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 694465-62-8

Biological Activity Overview

Imidazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Anticancer : Potential to induce apoptosis in cancer cells.
  • Antiparasitic : Activity against protozoan parasites.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The imidazole ring may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that structurally similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's nitro group is hypothesized to contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial DNA.

Anti-inflammatory Effects

In vivo studies have shown that imidazole derivatives can reduce inflammation in animal models. For example, a related compound demonstrated a reduction in paw edema in rats, indicating potential as an anti-inflammatory agent. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Properties

The anticancer potential of imidazole derivatives has been explored through various studies. One notable study found that similar compounds induced apoptosis in human cancer cell lines by activating caspase pathways. The presence of the methoxy and nitro groups in the structure enhances the compound's ability to penetrate cell membranes and exert cytotoxic effects.

Case Studies

  • Case Study on Antimicrobial Activity
    • A study evaluated the antimicrobial activity of several imidazole derivatives, including our compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties.
  • Case Study on Anti-inflammatory Activity
    • In an experimental model of arthritis, administration of the compound resulted in a significant decrease in inflammatory markers (TNF-alpha and IL-6) compared to controls.
  • Case Study on Anticancer Activity
    • A comparative study on imidazole derivatives revealed that our compound exhibited an IC50 value of 15 µM against breast cancer cell lines, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
Anti-inflammatoryReduction in TNF-alpha levels
AnticancerIC50 = 15 µM against breast cancer cells

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